molecular formula C20H20N6O B607636 GIBH-130 CAS No. 1252608-59-5

GIBH-130

Numéro de catalogue B607636
Numéro CAS: 1252608-59-5
Poids moléculaire: 360.421
Clé InChI: ZTJHTEHADIHZJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GIBH-130 is a neuroinflammation inhibitor . It is manufactured by BioVision and was previously called B2071 GIBH-130 . .


Synthesis Analysis

The synthesis of GIBH-130 involves the use of reagents obtained from commercial sources. The reactions were conducted under dry N2 . The product solutions were evaporated in vacuo using a rotatory evaporator .


Molecular Structure Analysis

The molecular formula of GIBH-130 is C20H20N6O . It has a molecular weight of 360.42 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of GIBH-130 were monitored by thin layer chromatography (TLC) using Qing Dao Hai Yang GF254 silica gel plates visualized with ultraviolet (UV) light (254 nm), iodine steam or phosphomolybdic acid (PMA), and column chromatography was performed using silica gel (200-300 mesh) .


Physical And Chemical Properties Analysis

GIBH-130 is a solid substance . It is soluble in DMSO .

Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

GIBH-130 is a new drug for the treatment of Alzheimer’s disease (AD) . It blocks neuro-inflammation by targeting active microglia cells in the brain . This reduces their ability to secrete inflammatory cytokines and destructive proteases, resulting in the preservation of the extra cellular matrix (ECM) . Preservation of the ECM is a key strategy for stopping the progression of neuronal death in AD .

Neuro-Inflammation Inhibition

GIBH-130 is a potent inhibitor of neuro-inflammation . By targeting active microglia cells, it can effectively reduce the secretion of inflammatory cytokines and destructive proteases . This makes it a promising candidate for treating diseases where neuro-inflammation plays a significant role .

Preservation of Extra Cellular Matrix

The drug works by preserving the extra cellular matrix (ECM), which is crucial for maintaining the structural and functional integrity of tissues . This property could potentially be applied in other diseases where ECM degradation is a problem .

Cognitive Skills Preservation

GIBH-130 has shown potential in preserving cognitive skills in Alzheimer’s patients . Alzheimer’s disease is a progressive brain disease that slowly destroys memory and cognitive skills . GIBH-130 could potentially slow down or halt this progression .

Potential Application in Other Neuro-Inflammatory Related Diseases

Apart from Alzheimer’s disease, GIBH-130 could potentially be used in the treatment of other neuro-inflammatory related diseases . The drug’s ability to inhibit neuro-inflammation and preserve the ECM could be beneficial in diseases where these processes play a significant role .

Preclinical Development

Preclinical studies demonstrate that GIBH-130 is able to effectively block spatial learning and working memory impairments in both the β-amyloid induced and APP/PS1 double transgenic mouse models of AD . The overall in vivo efficacy of GIBH-130 is better than first line marketed anti-AD drugs donepezil and memantine .

Mécanisme D'action

GIBH-130 significantly suppresses the IL-1β secretion by activated microglia . It is identified as one of the most effective inhibitors with an acceptable half-life .

Safety and Hazards

GIBH-130 is not a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation .

Orientations Futures

GIBH-130 is a new drug for the treatment of Alzheimer’s disease (AD) . It blocks neuro-inflammation by targeting active microglia cells in the brain, thereby reducing their ability to secrete inflammatory cytokines and destructive proteases, resulting in the preservation of the extra cellular matrix (ECM) . It has shown promising results in both β amyloid-induced and APP/PS1 double transgenic Alzheimer’s murine models .

Relevant Papers The relevant papers retrieved indicate that GIBH-130 is a novel antineuroinflammatory agent that is identified through microglia-based phenotypic screenings . It has been found to exhibit comparable in vivo efficacy of cognitive impairment relief to donepezil and memantine respectively in both β amyloid-induced and APP/PS1 double transgenic Alzheimer’s murine models at a substantially lower dose .

Propriétés

IUPAC Name

(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHTEHADIHZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Q & A

Q1: What is the mechanism of action of GIBH-130 and its effect on neuroinflammation?

A1: The provided research abstract focuses on the discovery and preliminary characterization of GIBH-130 as a potential therapeutic agent for Alzheimer's disease (AD). While the exact mechanism of action is not described, the study highlights that GIBH-130 was identified through a microglia-based phenotypic screening approach designed to find molecules that modulate the release of proinflammatory cytokines. This suggests that GIBH-130 likely exerts its effects by interfering with the inflammatory pathways activated in microglia, which are the resident immune cells of the brain. The study demonstrates that GIBH-130 effectively reduced neuroinflammation in AD models, indicating its potential as a novel anti-inflammatory agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.